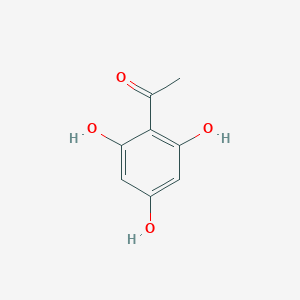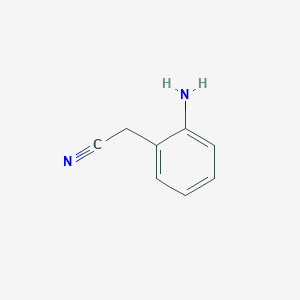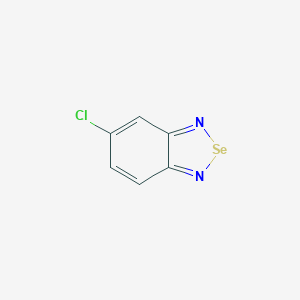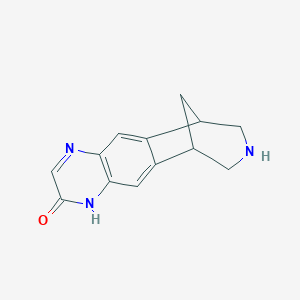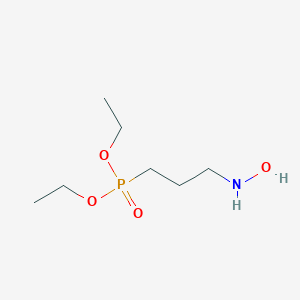
Diethyl 3-(N-Hydroxyamino)propylphosphate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of analog compounds, like alpha-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid, is performed from diethyl but-3-enylphosphonate using alpha-halogenation of alkylphosphonates methods. These compounds show potential in medicinal chemistry, especially as antimalarials, demonstrating the relevance of similar synthetic pathways in drug discovery and development (Verbrugghen et al., 2010).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as N-[3-(Diethylaminomethyl)-4- hydroxyphenyl]acetamide, reveal complex intramolecular and intermolecular hydrogen bonding. These structures are crucial for understanding the compound's behavior and interactions, providing a foundation for further pharmaceutical and chemical research (Latif et al., 1999).
Chemical Reactions and Properties
The reactivity of related compounds with phosphorus reagents has been explored, leading to the synthesis of novel phosphonates and phosphinates. These reactions highlight the versatility of phosphorus chemistry in synthesizing compounds with potential applications in medicinal chemistry and materials science (Ali et al., 2019).
Physical Properties Analysis
The physical properties of related compounds, such as crystal structure and spectroscopic characteristics, have been thoroughly investigated. These studies are essential for understanding the compound's stability, solubility, and potential interactions in various environments (Ng et al., 2002).
Chemical Properties Analysis
Explorations into the chemical properties of similar compounds, including their reactivity, potential as inhibitors, and interactions with other chemical entities, offer valuable insights. For instance, the synthesis and evaluation of phosphonates for their antitumor activity or as inhibitors in biological systems provide a glimpse into the functional capabilities and applications of these compounds in biochemistry and pharmacology (O'Leary et al., 1981).
Wissenschaftliche Forschungsanwendungen
Chemical Degradation and Recycling of Polymers
Diethyl 3-(N-Hydroxyamino)propylphosphate is part of the phosphonic and phosphoric acid esters family. These compounds, particularly the alkyl esters of H-phosphonic and phosphoric acids, are highly effective as degrading agents for polymers. They have been utilized in the chemical recycling of polyurethanes, polycarbonates, and polyamides. The degradation products of this process, which are phosphorus-containing, have fire retardant properties. These products can be reapplied as reactive intermediates in creating new materials, such as rigid polyurethane foams. The interaction of certain polymers with H-phosphonic acid dialkyl esters leads to the formation of interesting phosphorus-containing oligocarbonates, showcasing the potential of these compounds in material recovery and sustainable manufacturing processes (Mitova et al., 2013).
Synthesis and Applications of Phosphonic Acids
Phosphonic acids, which share structural similarities with diethyl 3-(N-Hydroxyamino)propylphosphate, are widely utilized due to their coordination, supramolecular properties, and structural analogy with phosphate moieties. They are involved in various applications across chemistry, biology, and physics. This includes their use as bioactive substances (drug, pro-drug), in bone targeting, designing supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. The synthesis of phosphonic acids can be achieved through various methods, and the review by Sevrain et al. provides an extensive overview of these synthesis methods, indicating the broad applicability of phosphonic acid derivatives in multiple research fields (Sevrain et al., 2017).
Flame Retardancy in Thermoplastic Composites
Similar to diethyl 3-(N-Hydroxyamino)propylphosphate, ammonium polyphosphate is a compound used for its flame retardant properties, particularly in thermoplastic composites. Its application in various types of commodity thermoplastics (e.g., polyethylene, polypropylene, polystyrene) has shown improvement in mechanical properties, morphologies, and thermal properties of these composites. The addition of certain additives such as montmorillonite, pentaerythritol, and different types of layered double hydroxide can further enhance these properties. This research highlights the potential of phosphorus-containing compounds, similar to diethyl 3-(N-Hydroxyamino)propylphosphate, in improving material properties and safety features (Lim et al., 2016).
Eigenschaften
IUPAC Name |
N-(3-diethoxyphosphorylpropyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO4P/c1-3-11-13(10,12-4-2)7-5-6-8-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMJDPGVDSHYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCNO)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430783 | |
| Record name | Diethyl [3-(hydroxyamino)propyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-(N-Hydroxyamino)propylphosphate | |
CAS RN |
66508-19-8 | |
| Record name | Diethyl P-[3-(hydroxyamino)propyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66508-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl [3-(hydroxyamino)propyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)
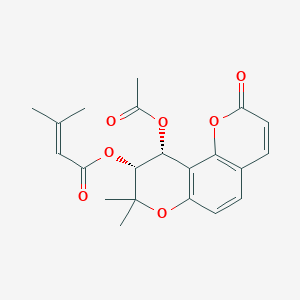
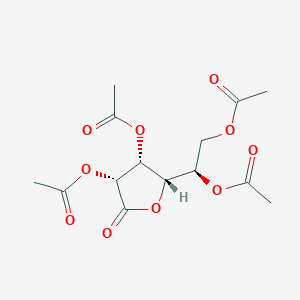
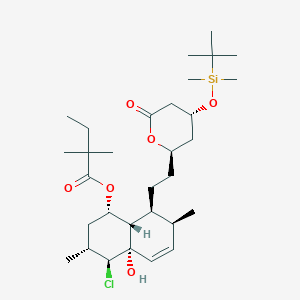
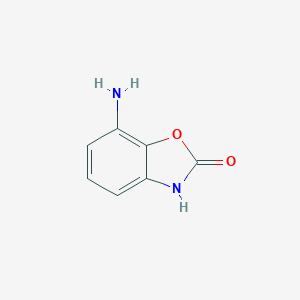

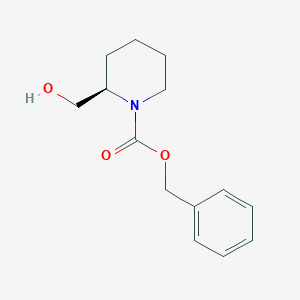

![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)
